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Abstract

Ivermectin, a broad-spectrum antiparasitic agent, is a semi-synthetic derivative of avermectin
B1. During its synthesis, storage, and under various stress conditions, several impurities can
form. This technical guide focuses on Ivermectin Impurity H, a significant degradation product
with the molecular formula C41H62011. Understanding the profile, formation, and
characterization of this impurity is critical for ensuring the quality, safety, and efficacy of
ivermectin drug products. This document provides a comprehensive overview of lvermectin
Impurity H, including its chemical properties, potential formation pathways, and analytical
methodologies for its identification and quantification.

Introduction to Ivermectin and its Impurities

Ivermectin is a potent macrocyclic lactone used in both human and veterinary medicine to treat
a wide range of parasitic infections.[1] It is a mixture of two homologous compounds, 22,23-
dihydroavermectin Bla (H2B1a) and 22,23-dihydroavermectin B1b (H2B1b). The presence of
impurities in active pharmaceutical ingredients (APIs) can impact their stability, bioavailability,
and safety. Regulatory bodies, therefore, have stringent requirements for the identification and
control of impurities in drug substances and products.

Ivermectin Impurity H is a known degradation product of ivermectin.[1] Its formation is often
associated with the hydrolysis of the disaccharide moiety of the parent ivermectin molecule,

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15583142?utm_src=pdf-interest
https://www.allmpus.com/ivermectin-ep-impurity-h-ivermectin-b1a-mono-sugar-derivative
https://www.allmpus.com/ivermectin-ep-impurity-h-ivermectin-b1a-mono-sugar-derivative
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

resulting in a monosaccharide derivative.[1][2][3][4]

Physicochemical Properties of Ivermectin Impurity
H

A summary of the key physicochemical properties of Ivermectin Impurity H is presented in the
table below. This information is crucial for the development of analytical methods and for
understanding its behavior in formulation and stability studies.

Property Value Reference
Molecular Formula C41H62011 [11[2][3]
Molecular Weight 730.92 g/mol [11[3]

CAS Number 71837-27-9 [1][3]

4'-0-De(2,6-dideoxy-3-0O-
methyl-a-L-arabino-

IUPAC Name [1][4]
hexopyranosyl)-5-O-demethyl-

22,23-dihydroavermectin Ala

Ivermectin B1 Mono-sugar

Synonyms Derivative, Ilvermectin Bla [2][3]
monosaccharide

Appearance White to Off-White Solid [2]

Solubility Soluble in Methanol [1]
Store at -20°C under an inert

Storage [1]
atmosphere

Formation and Degradation Pathways

Ivermectin is susceptible to degradation under various stress conditions, including acid and
base hydrolysis, oxidation, and photolysis.[5] Ivermectin Impurity H is primarily formed through
the hydrolysis of the glycosidic bond, leading to the loss of one of the sugar moieties.
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Caption: Formation pathway of Ivermectin Impurity H.

Forced degradation studies are instrumental in understanding the formation of Impurity H.
These studies involve subjecting ivermectin to harsh conditions to accelerate its degradation
and identify the resulting products.

Experimental Protocols
Forced Degradation Studies

The following protocols are representative of those used in forced degradation studies of
ivermectin to generate impurities, including Impurity H. These are based on general procedures
outlined in the scientific literature.[5][6]

4.1.1. Acid Hydrolysis

o Dissolve a known amount of lvermectin in a suitable organic solvent (e.g., methanol or
acetonitrile).

e Add an equal volume of a strong acid (e.g., 1N HCI).

» Reflux the solution at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2-
8 hours).

o Neutralize the solution with a suitable base (e.g., 1IN NaOH).

» Dilute the sample with the mobile phase to a suitable concentration for analysis.
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4.1.2. Base Hydrolysis

Dissolve a known amount of lvermectin in a suitable organic solvent.

Add an equal volume of a strong base (e.g., 1IN NaOH).

Reflux the solution at a controlled temperature for a specified period.

Neutralize the solution with a suitable acid (e.g., 1N HCI).

Dilute the sample for analysis.

4.1.3. Oxidative Degradation

Dissolve Ivermectin in a suitable solvent.

Add a solution of an oxidizing agent (e.g., 3-30% hydrogen peroxide).

Keep the solution at room temperature or a slightly elevated temperature for a defined
period.

Dilute the sample for analysis.

4.1.4. Photolytic Degradation

Expose a solution of Ivermectin (in a photostable container) to UV light (e.g., 254 nm) or
sunlight for an extended period.

Analyze the resulting solution.

4.1.5. Thermal Degradation

Heat a solid sample of Ivermectin in a controlled oven at a high temperature (e.g., 105°C) for
several hours.

Dissolve the sample in a suitable solvent for analysis.
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Caption: Workflow for forced degradation studies.

Analytical Methods for Identification and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation
and quantification of lvermectin and its impurities. Mass Spectrometry (MS) and Nuclear
Magnetic Resonance (NMR) spectroscopy are used for structural elucidation.

4.2.1. High-Performance Liquid Chromatography (HPLC)

A typical reversed-phase HPLC method for the analysis of lvermectin and its impurities is
summarized below.
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Parameter Typical Conditions

Column C18 (e.g., 250 mm x 4.6 mm, 5 pm)

Mobile Phase A mixture of acetonitrile, methanol, and water in
various proportions (e.g., 53:27.5:19.5 viviv)[7]

Flow Rate 1.0 - 1.5 mL/min

Detection UV at 245 nm[8]

Column Temperature 30 - 40°C

Injection Volume 10 - 20 pL

4.2.2. Ligquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of impurities. The combination of
chromatographic separation with mass spectrometric detection allows for the determination of
the molecular weight of the impurities and provides fragmentation data for structural
confirmation.

Parameter Typical Conditions

lonization Source Electrospray lonization (ESI) in positive mode

Quadrupole Time-of-Flight (Q-TOF) or Orbitrap

Mass Analyzer ) )
for high-resolution mass data

Varied to obtain optimal fragmentation for

Collision Energy MS/MS studies

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of impurities. While
obtaining sufficient quantities of an impurity for NMR analysis can be challenging, it provides
detailed information about the molecular structure. Both 1D (*H and 13C) and 2D (COSY,
HSQC, HMBC) NMR experiments are typically performed.
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Spectroscopic Data (Representative)

While specific raw data for lvermectin Impurity H is not publicly available, the expected
spectroscopic characteristics can be inferred from its structure.

5.1. Mass Spectrometry
o Expected [M+H]* ion: m/z 731.4365
o Expected [M+Na]* ion: m/z 753.4184

o Key Fragmentation: Loss of the remaining sugar moiety, water losses, and cleavages within
the macrocyclic lactone ring.

5.2. NMR Spectroscopy

e H NMR: Signals corresponding to the protons of the macrocyclic lactone core and the single
remaining sugar unit. The absence of signals corresponding to the second sugar unit would
be a key indicator.

e 13C NMR: Carbon signals consistent with the monosaccharide derivative structure.

Conclusion

The identification and control of Ivermectin Impurity H are critical aspects of ensuring the
quality and safety of ivermectin products. This technical guide has provided an overview of the
physicochemical properties, formation pathways, and analytical methodologies related to this
impurity. A thorough understanding of these aspects is essential for drug development
professionals involved in the formulation, manufacturing, and quality control of ivermectin. The
use of forced degradation studies in conjunction with advanced analytical techniques such as
HPLC, LC-MS, and NMR is paramount for the effective characterization and control of
Ivermectin Impurity H. Further research to isolate and fully characterize this and other
degradation products will continue to be a priority in the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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